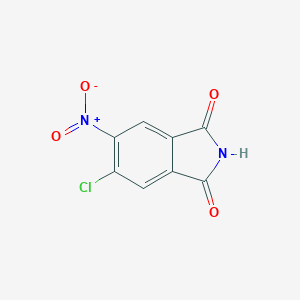

4-Chloro-5-nitrophthalimide

Übersicht

Beschreibung

4-Chloro-5-nitrophthalimide is an organic compound with the chemical formula C8H3ClN2O4. It is a white to pale yellow crystalline solid that is soluble in common organic solvents such as ethanol and dimethylformamide, but has low solubility in water . This compound is used as an intermediate in organic synthesis and in the preparation of biologically active drugs, dyes, and pesticides .

Vorbereitungsmethoden

4-Chloro-5-nitrophthalimide can be synthesized through the chlorination of nitro phthalimide . The specific reaction conditions can be optimized according to experimental requirements. One common method involves the nitration of phthalimide to produce 4-nitrophthalimide, which is then chlorinated to yield this compound . The nitration process typically involves the use of fuming nitric acid and concentrated sulfuric acid, while the chlorination step can be carried out using chlorine gas or other chlorinating agents .

Analyse Chemischer Reaktionen

4-Chloro-5-nitrophthalimide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-5-aminophthalimide .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-nitrophthalimide serves as a precursor in the synthesis of biologically active molecules. It has been explored for its potential as an antibacterial agent and in the development of antihypertensive drugs . The compound's ability to participate in nucleophilic substitution reactions enhances its utility in medicinal chemistry.

Pharmaceutical Development

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and hypertension. Its derivatives have shown promising results in biological assays, indicating potential therapeutic applications .

Dyes and Pigments

In the industrial sector, this compound is employed in the production of dyes and pigments. Its structural properties allow it to act as a chromophore, contributing to color development in various materials .

Agricultural Chemicals

The compound also finds applications in synthesizing agricultural chemicals, including herbicides and pesticides, where its reactivity can be exploited to create effective agrochemicals .

Case Study 1: Synthesis of Fluorescent Strigolactone Mimics

Recent research has demonstrated the use of this compound in synthesizing fluorescent strigolactone mimics, which are significant for studying plant growth regulation. The synthesis involved coupling reactions with cyclic secondary amines, showcasing the compound's versatility in creating bioactive molecules .

Case Study 2: Development of Phthalocyanine Derivatives

In a study focusing on phthalocyanine derivatives, this compound was used to produce novel compounds with potential applications in photodynamic therapy. The reaction conditions included heating with urea and cuprous chloride, leading to the formation of complex structures that exhibit unique optical properties .

Wirkmechanismus

The mechanism of action of 4-Chloro-5-nitrophthalimide involves its ability to act as a ligand for transition metals and participate in chelate ligand transfer reactions . The compound can coordinate with metal ions, forming coordination complexes that are useful in various chemical reactions . The initial step involves the coordination of the metal ion with one of the chloride ligands, followed by the transfer of the metal ion to the carbene center, displacing the chloride from its position .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-5-nitrophthalimide can be compared with other similar compounds such as:

4-Nitrophthalimide: This compound lacks the chlorine atom and is used in similar applications, but with different reactivity and properties.

5-Chloro-6-nitroisoindoline-1,3-dione: This is another name for this compound, highlighting its structural similarity.

5-Chloro-6-nitrosoisoindoline-1,3-dione: This compound has a nitroso group instead of a nitro group, leading to different chemical behavior.

The uniqueness of this compound lies in its combination of chlorine and nitro groups, which provides distinct reactivity and versatility in organic synthesis .

Biologische Aktivität

4-Chloro-5-nitrophthalimide (C₈H₄ClN₃O₄) is an organic compound characterized by a phthalimide structure with a chlorine atom at the 4-position and a nitro group at the 5-position. This compound exhibits notable biological activities, particularly in its role as a chelating agent and potential therapeutic agent. The following sections explore its biological activity, synthesis, and relevant research findings.

The compound is typically synthesized through reactions involving 4-chlorophthalic anhydride and nitro compounds. The presence of both chlorine and nitro groups enhances its reactivity, making it suitable for various applications in medicinal chemistry.

Chelating Agent

Research indicates that this compound acts as an effective chelating agent for metal ions, which is significant in biochemical applications. This property facilitates metal ion transfer reactions, making it valuable in various biochemical processes and potentially in drug formulations targeting metal-dependent enzymes.

Antibacterial Activity

Preliminary studies suggest that this compound may exhibit antibacterial properties . Although further research is required to elucidate its mechanisms of action, some findings indicate that it can inhibit bacterial growth, possibly by interfering with metabolic pathways or cellular functions .

Inhibition of Carbonic Anhydrase

A notable area of research involves the inhibition of human carbonic anhydrase (hCA) enzymes by compounds related to phthalimides. Inhibitors of hCA are being studied for their therapeutic applications in conditions such as glaucoma and epilepsy. This compound has shown potential in this context, with studies indicating that it may selectively inhibit specific isoforms of hCA, which are implicated in various human diseases .

Study on hCA Inhibition

In a study assessing the inhibition of hCA isoforms by sulphonamide derivatives incorporating phthalimido moieties, it was found that compounds similar to this compound exhibited inhibition constants (Ki) ranging from nanomolar to micromolar levels against hCA I, II, IX, and XII. This highlights the potential of these compounds in developing targeted therapies for diseases associated with abnormal hCA expression .

| Isoform | Localization | Disease Implications | Ki (nM) |

|---|---|---|---|

| hCA I | Erythrocytes | Retinal edema | 49 |

| hCA II | Various | Glaucoma | <50 |

| hCA IX | Tumors | Cancer | 55 |

Research Findings

Research has demonstrated that compounds with similar structures to this compound can exhibit significant biological activities. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents . Additionally, studies on natural products have revealed compounds with similar functionalities that also display neuroprotective and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

5-chloro-6-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLVDYMTBOSDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384216 | |

| Record name | 4-Chloro-5-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6015-57-2 | |

| Record name | 4-Chloro-5-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.